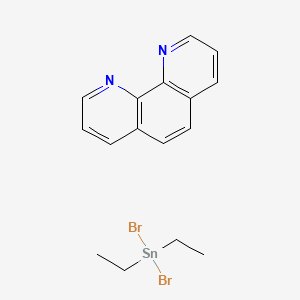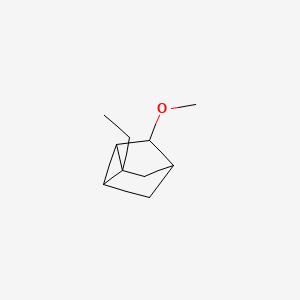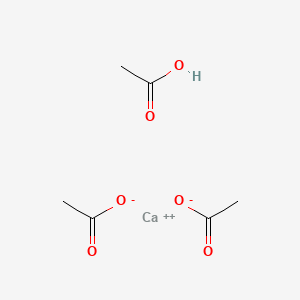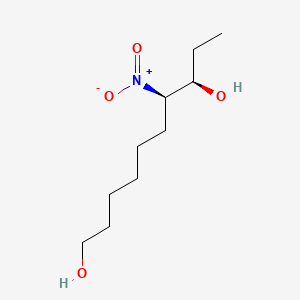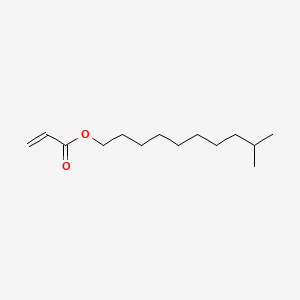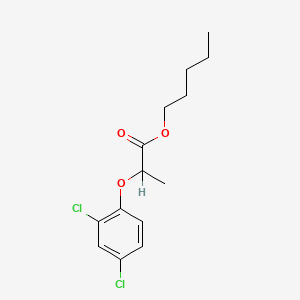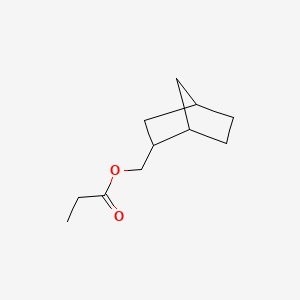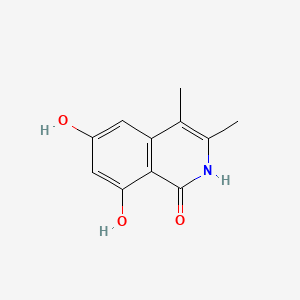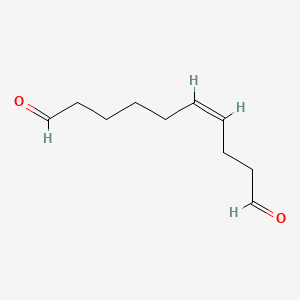
(Z)-4-Decenedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-Decenedial is an organic compound characterized by the presence of a double bond and two aldehyde groups It is a member of the alkenal family, which are compounds containing both alkene and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Decenedial typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkenal. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic processes that involve the selective oxidation of alkenes. Catalysts such as palladium or platinum are often used to facilitate the oxidation reaction, and the process is typically carried out at elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-Decenedial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of (Z)-4-Decenoic acid.
Reduction: Formation of (Z)-4-Decen-1-ol.
Substitution: Formation of 4-bromo-(Z)-4-Decenal.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-Decenedial is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and as a biomarker for oxidative stress. Its aldehyde groups can react with proteins and nucleic acids, leading to the formation of adducts that are of interest in the study of disease mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to form adducts with biomolecules makes it a candidate for drug development, particularly in the design of inhibitors for enzymes involved in oxidative stress.
Industry
In the industrial sector, this compound is used in the production of fragrances and flavorings. Its aldehyde groups contribute to its strong odor, making it a valuable component in the formulation of perfumes and food additives.
Mecanismo De Acción
The mechanism of action of (Z)-4-Decenedial involves its reactivity with nucleophiles such as proteins and nucleic acids. The aldehyde groups can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the design of enzyme inhibitors and the study of protein modifications.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-Decenedial: The trans isomer of (Z)-4-Decenedial, which has different physical properties and reactivity due to the different spatial arrangement of the double bond.
4-Decenal: A related compound with only one aldehyde group, which has different reactivity and applications.
4-Decenoic acid: The oxidized form of this compound, which has different chemical properties and uses.
Uniqueness
This compound is unique due to its combination of a double bond and two aldehyde groups, which confer distinct reactivity and potential applications. Its ability to form stable adducts with biomolecules makes it particularly valuable in biological and medical research.
Propiedades
Número CAS |
73022-42-1 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(Z)-dec-4-enedial |
InChI |
InChI=1S/C10H16O2/c11-9-7-5-3-1-2-4-6-8-10-12/h1,3,9-10H,2,4-8H2/b3-1- |
Clave InChI |
SLTFGUKJPFZNHR-IWQZZHSRSA-N |
SMILES isomérico |
C(CCC=O)C/C=C\CCC=O |
SMILES canónico |
C(CCC=O)CC=CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



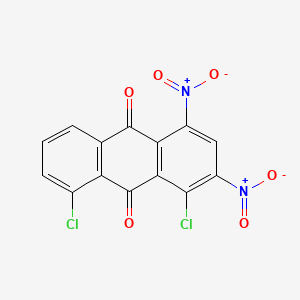
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
